molecular formula C12H14O3 B2769498 5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde CAS No. 757220-25-0

5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde

Cat. No.: B2769498
CAS No.: 757220-25-0
M. Wt: 206.241
InChI Key: BRNLPMZGFLCURP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde typically involves the following steps:

    Formation of the Benzofuran Ring: The initial step involves the formation of the benzofuran ring system. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an ethyl group is added to the oxygen atom of the furan ring.

    Aldehyde Functionalization:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the benzofuran ring system can interact with various biological receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde
  • 5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-4-carbaldehyde
  • 5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-methanol

Uniqueness

5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde is unique due to the specific positioning of the ethoxy and aldehyde groups on the benzofuran ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-14-11-5-9-4-8(2)15-12(9)6-10(11)7-13/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNLPMZGFLCURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)CC(O2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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